Capsazepine

Vue d'ensemble

Description

La capsazepine est un composé synthétique qui agit comme antagoniste de la capsaïcine, le principe actif des piments. Elle est principalement utilisée comme outil biochimique dans l'étude des canaux ioniques récepteurs potentiels de vanilloïde 1 (TRPV1), qui sont impliqués dans la sensation de douleur et de température chez les mammifères . La this compound bloque la sensation douloureuse de chaleur causée par la capsaïcine en inhibant le canal ionique TRPV1 .

Méthodes De Préparation

La capsazepine est synthétisée par une série de réactions chimiques à partir de la capsaïcine. La voie de synthèse implique la modification de l'épine dorsale chimique de la capsaïcine pour introduire une portion de thiourée et un lien propylidène entre l'anneau A 2-carbone vanillyle aromatique et l'azote amidique du lien B Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations chimiques

Analyse Des Réactions Chimiques

La capsazepine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, conduisant à différents dérivés.

Substitution : La this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier le canal ionique TRPV1 et ses interactions avec d'autres molécules.

Biologie : Investigated for its effects on various biological processes, including pain sensation and inflammation.

5. Mécanisme d'Action

La this compound exerce ses effets en bloquant le canal ionique TRPV1, qui fonctionne comme un capteur de douleur et de température chez les mammifères . En inhibant l'activation des canaux TRPV1, la this compound empêche la sensation douloureuse de chaleur causée par la capsaïcine. De plus, il a été démontré que la this compound active le canal du capteur chimique nocif TRPA1, inhibe le canal TRPM8 activé par le froid et affecte les canaux calciques activés par la tension et les récepteurs nicotiniques de l'acétylcholine . Ces interactions avec divers canaux ioniques et récepteurs contribuent à ses effets pharmacologiques divers.

Applications De Recherche Scientifique

Capsazepine has a wide range of scientific research applications, including:

Mécanisme D'action

Capsazepine exerts its effects by blocking the TRPV1 ion channel, which functions as a pain and temperature sensor in mammals . By inhibiting the activation of TRPV1 channels, this compound prevents the painful sensation of heat caused by capsaicin. Additionally, this compound has been shown to activate the noxious chemical sensor TRPA1 channel, inhibit the cold-activated TRPM8 channel, and affect voltage-activated calcium channels and nicotinic acetylcholine receptors . These interactions with various ion channels and receptors contribute to its diverse pharmacological effects.

Comparaison Avec Des Composés Similaires

La capsazepine est unique en son genre dans sa capacité à antagoniser de manière compétitive la capsaïcine au niveau du canal ionique TRPV1 . Des composés similaires comprennent :

Capsaïcine : Le principe actif des piments qui active les canaux TRPV1.

Résinifératoxine : Un puissant agoniste de type capsaïcine qui active également les canaux TRPV1.

Rouge de ruthénium : Un antagoniste de la capsaïcine qui inhibe les canaux TRPV1 par un mécanisme non compétitif.

L'inhibition compétitive de la this compound des canaux TRPV1 la distingue des autres composés similaires, ce qui en fait un outil précieux pour étudier le canal ionique TRPV1 et son rôle dans la sensation de douleur et de température.

Activité Biologique

Capsazepine is a synthetic compound recognized primarily as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is activated by capsaicin, the active component in chili peppers. Research has demonstrated that this compound exhibits diverse biological activities, particularly in the realms of anti-inflammatory effects and cancer treatment. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

This compound functions as a competitive antagonist at the TRPV1 receptor, effectively inhibiting the receptor's activation by capsaicin and other agonists. This inhibition is crucial for modulating pain and inflammatory responses. The compound has been shown to prevent the influx of calcium ions through TRPV1 channels, which is typically triggered by noxious stimuli such as heat or chemical irritants .

2. Anti-Inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models of inflammation, including lipopolysaccharide (LPS)-induced inflammation in macrophages . The following table summarizes key findings related to its anti-inflammatory activity:

3. Anticancer Properties

This compound has shown promise in cancer research, exhibiting antiproliferative effects across multiple cancer types including prostate, breast, and colorectal cancers. It induces apoptosis in cancer cells and inhibits metastasis through various pathways, including the downregulation of reactive oxygen species (ROS) and activation of CCAAT/enhancer-binding protein homologous protein (CHOP) .

Case Studies on Anticancer Activity

- Prostate Cancer: this compound inhibited cell proliferation and induced apoptosis in prostate cancer cell lines through ROS-mediated pathways.

- Breast Cancer: The compound demonstrated efficacy in reducing tumor growth and enhancing sensitivity to chemotherapy agents.

- Colorectal Cancer: this compound was found to inhibit cell migration and invasion, suggesting its potential role in preventing metastasis.

4. QSAR Studies and Derivative Development

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying more potent derivatives of this compound. A recent study reported six promising derivatives (CPZ-29 to CPZ-36) that exhibited enhanced anti-inflammatory and immunomodulatory activities compared to the parent compound . These derivatives were screened using molecular docking techniques to predict their binding affinities to TRPV1.

5. Safety and Toxicology

While this compound shows significant therapeutic potential, its safety profile is critical for clinical applications. Long-term exposure studies have assessed its effects on health, particularly concerning respiratory health when administered via aerosol . Results indicated that while this compound can mitigate certain inflammatory responses, careful consideration of dosage and administration route is necessary to avoid adverse effects.

Propriétés

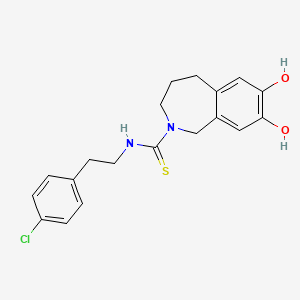

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCMAZOSEIMCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160852 | |

| Record name | Capsazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138977-28-3 | |

| Record name | Capsazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138977-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPSAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.